![molecular formula C12H19N3 B2488043 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine CAS No. 2097892-42-5](/img/structure/B2488043.png)
1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aryl piperazine derivatives, including those similar to 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine, involves various chemical reactions that allow for the introduction of different substituents on the piperazine ring or the aromatic ring. These synthetic routes often employ steps such as nucleophilic substitution, reductive amination, and coupling reactions to achieve the desired structural modifications. For instance, compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and shown to display significant antiarrhythmic and antihypertensive activities due to their alpha-adrenolytic properties (Malawska et al., 2002).
Molecular Structure Analysis
The molecular structure of aryl piperazine derivatives is crucial for their biological activity. X-ray diffraction and density functional theory (DFT) calculations are commonly used to determine and analyze the optimal molecular structure of these compounds. For example, the crystal structure and DFT study of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the compound's reactivity and interaction with biological targets (Ban et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Synthesis and Antiarrhythmic Effects :Research has highlighted the synthesis of derivatives containing the 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine moiety, showcasing their potential in treating cardiovascular conditions. For instance, compounds synthesized with a 3-(4-arylpiperazin-1-yl)propyl moiety demonstrated significant antiarrhythmic and antihypertensive activities. The presence of a 1-phenylpiperazine moiety with specific substituents was crucial for these effects, suggesting a link to alpha-adrenolytic properties (Malawska et al., 2002).
Antimalarial Activity :Another study focused on piperazine derivatives for their antimalarial properties. It was found that the structural combination of a hydroxyl group, a propane chain, and a fluor group played a significant role in inhibiting the growth of Plasmodium falciparum. The most potent compound in this series exhibited significantly higher activity against P. falciparum compared to tumorogenic and non-tumorogenic cells, pointing to the therapeutic potential of such derivatives in malaria treatment (Mendoza et al., 2011).
Molecular Docking and Design
Docking Studies for Anticancer Properties :Piperazine-1-yl-1H-indazole derivatives, including those structurally related to 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine, have been synthesized and characterized, with further molecular docking studies suggesting their importance in medicinal chemistry, particularly in the search for novel anticancer agents. This highlights the compound's relevance in drug design and discovery processes (Balaraju et al., 2019).
Receptor Ligand Analogues for Diagnostic Applications :Research into analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) aimed at reducing lipophilicity for potential diagnostic use through positron emission tomography (PET) radiotracers demonstrates the chemical's versatility and potential in medical diagnostics, particularly in oncology (Abate et al., 2011).
Eigenschaften
IUPAC Name |
1-propan-2-yl-4-pyridin-4-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQABPTHCRBLCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.